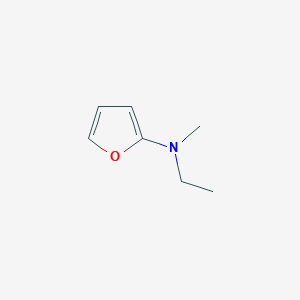![molecular formula C13H19Cl2O4P B14733160 Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate CAS No. 6954-80-9](/img/structure/B14733160.png)
Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate is an organophosphorus compound with the molecular formula C13H19Cl2O4P. It is known for its applications in organic synthesis, particularly in the formation of phosphorylated compounds. The compound features a phosphonate group attached to a propyl chain, which is further connected to a dichlorophenoxy moiety. This structure imparts unique chemical properties, making it valuable in various chemical reactions and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate typically involves the Michaelis-Arbuzov reaction. This reaction entails the reaction of trialkyl phosphites with alkyl halides. For this compound, the reaction can be carried out using diethyl phosphite and 3-(2,4-dichlorophenoxy)propyl bromide under anhydrous conditions. The reaction is usually conducted in the presence of a base such as sodium hydride or potassium carbonate to facilitate the formation of the phosphonate ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate undergoes various chemical reactions, including:
Oxidation: The phosphonate group can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphonate group to phosphine oxides.
Substitution: The dichlorophenoxy moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonic acid.
Reduction: Formation of diethyl[3-(2,4-dichlorophenoxy)propyl]phosphine oxide.
Substitution: Formation of substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate has diverse applications in scientific research:
Chemistry: Used as a reagent in the synthesis of phosphorylated heterocycles and other complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Explored for its potential use in drug development, particularly in designing enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, inhibiting their activity. The dichlorophenoxy moiety can also interact with hydrophobic regions of proteins, enhancing its binding affinity. These interactions disrupt normal biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Diethyl[3-(4-chlorophenoxy)propyl]phosphonate
- Diethyl[3-(2,4-dinitrophenoxy)propyl]phosphonate
- Diethyl[3-(2,4-dichlorophenoxy)ethyl]phosphonate
Uniqueness
Diethyl[3-(2,4-dichlorophenoxy)propyl]phosphonate is unique due to the presence of two chlorine atoms on the phenoxy ring, which enhances its reactivity and binding affinity in various chemical and biological systems. This makes it more effective in certain applications compared to its analogs with fewer or different substituents.
Propriétés
Numéro CAS |
6954-80-9 |
|---|---|
Formule moléculaire |
C13H19Cl2O4P |
Poids moléculaire |
341.16 g/mol |
Nom IUPAC |
2,4-dichloro-1-(3-diethoxyphosphorylpropoxy)benzene |
InChI |
InChI=1S/C13H19Cl2O4P/c1-3-18-20(16,19-4-2)9-5-8-17-13-7-6-11(14)10-12(13)15/h6-7,10H,3-5,8-9H2,1-2H3 |
Clé InChI |
ROHHOMHGFMWSFV-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(CCCOC1=C(C=C(C=C1)Cl)Cl)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




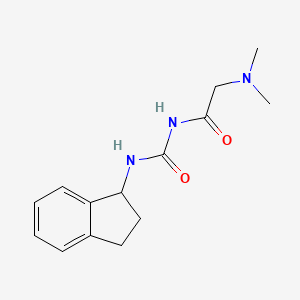


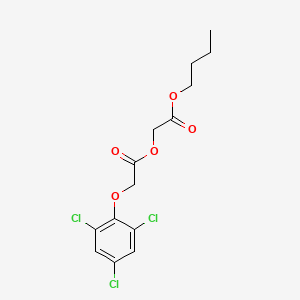
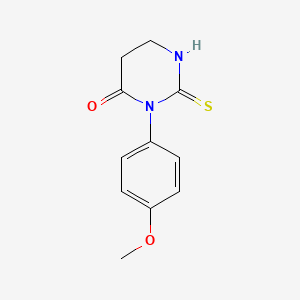
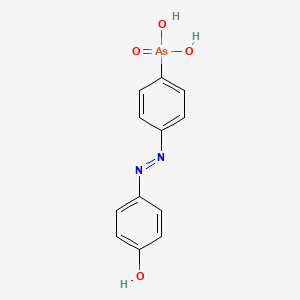

![2-[8-(Carboxymethyl)-9-oxo-10-thia-7-azabicyclo[4.4.0]deca-1,3,5-trien-8-yl]acetic acid](/img/structure/B14733139.png)
![N-(2-{Benzyl[(6-methyl-4-oxo-4H-1-benzopyran-3-yl)methyl]amino}-2-oxoethyl)-N-(prop-2-en-1-yl)-3-(trifluoromethyl)benzamide](/img/structure/B14733142.png)
